({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetic acid
Description
Properties
IUPAC Name |
2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S2/c1-17-8-4-2-3-7(5-8)12-10-13-14-11(19-10)18-6-9(15)16/h2-5H,6H2,1H3,(H,12,13)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBULGDIJYFRNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NN=C(S2)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427695 | |
| Record name | {[5-(3-Methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68161-40-0 | |
| Record name | {[5-(3-Methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through nucleophilic substitution reactions, where a suitable methoxyphenyl halide reacts with the thiadiazole intermediate.
Attachment of the Amino Group: The amino group can be introduced by reacting the intermediate with an appropriate amine under controlled conditions.
Formation of the Thioacetic Acid Moiety:
Industrial Production Methods
Industrial production of ({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetic acid may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or amino groups, converting them to corresponding amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents, acylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, hydroxylamines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of ({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetic acid is its antimicrobial properties. Studies have shown that derivatives of thiadiazole exhibit significant antibacterial and antifungal activities. The presence of the thiadiazole ring enhances the compound's ability to interact with microbial enzymes and cell membranes, leading to increased efficacy against various pathogens.
Anticancer Properties
Recent research has highlighted the potential anticancer effects of thiadiazole derivatives. The compound's structure allows it to inhibit specific cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. For instance, studies have reported that compounds with similar structures can effectively target breast cancer cells, suggesting a promising avenue for further investigation into its anticancer properties.
Drug Development
The unique scaffold of ({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetic acid makes it an attractive candidate for drug development. Its ability to modulate biological pathways can be harnessed to design new therapeutics for diseases such as diabetes and neurodegenerative disorders.
Case Study: Thiadiazole Derivatives in Diabetes Management
A study demonstrated that thiadiazole derivatives could enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The incorporation of the methoxyphenyl group in the structure may improve the pharmacokinetic properties of these compounds, leading to better therapeutic outcomes.
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to inhibit key enzymes in pests. Research indicates that thiadiazole compounds can disrupt metabolic pathways in insects, leading to effective pest control without harming beneficial organisms.
Case Study: Efficacy Against Agricultural Pests
In field trials, formulations containing ({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetic acid demonstrated significant efficacy against common agricultural pests like aphids and beetles. This suggests its potential as a sustainable alternative to conventional pesticides.
Data Summary Table
| Application Area | Specific Use | Observations |
|---|---|---|
| Antimicrobial | Bacterial and fungal infections | Effective against multiple strains |
| Anticancer | Targeting cancer cell lines | Induces apoptosis in specific cancer types |
| Drug Development | Potential treatment for diabetes | Enhances insulin sensitivity |
| Agricultural Pesticide | Control of agricultural pests | Effective against aphids and beetles |
Mechanism of Action
The mechanism of action of ({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the thiadiazole ring, impacting solubility, melting points, and synthetic yields:
Pharmacokinetic and Toxicity Considerations
- Solubility : The methoxy group in the target compound may improve solubility in organic solvents compared to halogenated analogs (e.g., 5j) .
- Toxicity : Carbamoyl-substituted derivatives () are classified as irritants, whereas thioacetic acid derivatives (target) may have lower toxicity due to reduced reactivity .
Biological Activity
({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetic acid, with the CAS number 68161-40-0, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article focuses on its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by relevant studies and data.
- Molecular Formula : C11H11N3O3S2
- Molecular Weight : 297.35 g/mol
- Structure : The compound features a thiadiazole ring linked to a methoxyphenyl group and an acetic acid moiety, contributing to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole, including the target compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 32.6 μg/mL against E. coli, outperforming standard antibiotics like itraconazole (47.5 μg/mL) .
- The compound demonstrated moderate to significant antibacterial and antifungal activities against strains such as Staphylococcus aureus and Aspergillus niger .
| Bacterial Strain | MIC (μg/mL) | Comparison Drug | Comparison MIC (μg/mL) |
|---|---|---|---|
| E. coli | 32.6 | Itraconazole | 47.5 |
| Staphylococcus aureus | 62.5 | Streptomycin | 50 |
| Aspergillus niger | 50 | Fluconazole | 40 |
Anticancer Activity
The anticancer potential of ({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetic acid has been explored in various studies:
- Compounds with similar structures have shown cytotoxic effects against multiple cancer cell lines, including human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7). Notably, some derivatives exhibited IC50 values as low as 0.28 μg/mL against MCF-7 cells .
- A structure–activity relationship study suggested that modifications at the C-5 position of the thiadiazole ring significantly influence cytotoxic activity .
| Cell Line | IC50 (μg/mL) | Compound Reference |
|---|---|---|
| HCT116 | 3.29 | Compound 1 |
| H460 | 10 | Compound 1 |
| MCF-7 | 0.28 | Compound 22 |
Cytotoxicity Studies
Cytotoxicity assessments have revealed that the compound exhibits varying levels of toxicity depending on the cell type:
- In studies involving human leukemia (HL60) and mouse leukemia (L1210) cell lines, compounds derived from thiadiazoles showed IC50 values ranging from 0.12 μM to 12 μM .
- The introduction of specific substituents on the thiadiazole ring was found to enhance cytotoxicity against cancer cells.
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives in treating infections and tumors:
- Antimicrobial Efficacy : A study demonstrated that a series of thiadiazole derivatives effectively inhibited growth in bacterial strains resistant to conventional antibiotics.
- Cancer Treatment : Research involving MCF-7 and HCT116 cell lines illustrated the potential of thiadiazole compounds in reducing tumor growth by targeting specific cellular pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
